Chlorophyll

Descripción general

Descripción

Synthesis Analysis

Chlorophyll synthesis involves a complex pathway mediated by more than 17 enzymes, highlighting the intricate processes plants undergo to produce this vital pigment. Remarkably, animals like the sea slug Elysia chlorotica can synthesize chlorophyll a (Chla) using transferred algal nuclear genes, showcasing an exceptional case of horizontal gene transfer that enables these animals to perform photosynthesis (Pierce, Curtis, & Schwartz, 2009). Further, the formation of chlorophyll b, an antenna chlorophyll, is crucial for the assembly of antenna complexes in thylakoid membranes, significantly affecting photosynthetic efficiency and plant development (Voitsekhovskaja & Tyutereva, 2015).

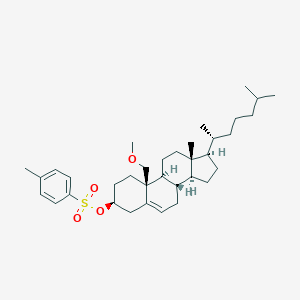

Molecular Structure Analysis

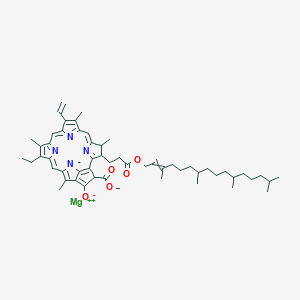

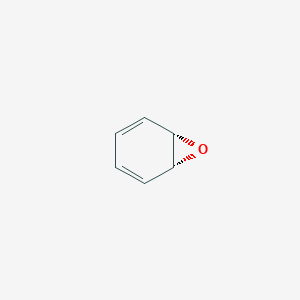

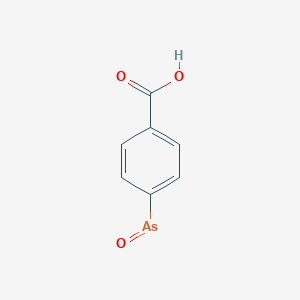

Chlorophylls are characterized by their chlorin ring, a modified porphyrin that contains magnesium at its core. The molecular structure of chlorophyll enables it to absorb light most efficiently in the red and blue regions of the electromagnetic spectrum, which is fundamental for photosynthesis. Synthetic approaches to chlorin, aiming to mimic chlorophyll, have demonstrated the significance of this structure in capturing light energy (Taniguchi & Lindsey, 2017).

Chemical Reactions and Properties

Chlorophyll's ability to participate in a variety of chemical reactions, particularly in the photosynthetic process, underlines its chemical properties. It is involved in energy transfer and electron transport chains within the chloroplasts, facilitating the conversion of light energy into chemical energy. The versatility of chlorophyll molecules in synthetic and natural systems highlights their potential in various applications, including energy harvesting and photodynamic therapy (Cai et al., 2021).

Physical Properties Analysis

The physical properties of chlorophyll, such as its solubility, stability, and light absorption characteristics, are crucial for its role in photosynthesis. The absorption peaks of chlorophyll in the red and blue parts of the spectrum are fundamental for the efficient capture of light energy. Modifications in the chlorophyll structure, such as the conversion to chlorophyll b or the synthesis of chlorophyll derivatives, can alter these properties and potentially improve photosynthetic efficiency (Biswal et al., 2012).

Aplicaciones Científicas De Investigación

-

Health and Nutrition

- Chlorophylls play a crucial role in photosynthesis and are abundantly found in green fruits and vegetables that form an integral part of our diet .

- These photosynthetic pigments and their derivatives possess therapeutic properties, including antioxidant, antimutagenic, antigenotoxic, anti-cancer, and anti-obesogenic activities .

- The methods of application include dietary intake of green fruits and vegetables or supplements containing chlorophyll .

- The outcomes of these applications are beneficial health effects, although evidence of its efficacy in humans remains scarce .

-

Organic Synthesis

- Chlorophyll has been utilized as an efficient organo-photocatalyst in several organic syntheses .

- The inexpensive, ubiquitous nature of chlorophyll endorses it as an appealing green alternative to transition metal photocatalysts .

- The methods of application involve using chlorophyll as a catalyst in various organic reactions .

- The outcomes include successful synthesis of various organic compounds .

-

Photosynthesis Research

- Chlorophyll fluorescence is widely used to examine photosynthetic performance in algae and plants .

- It is a non-invasive analysis that permits to assess photosynthetic performance in vivo .

- The method involves measuring the fluorescence emitted by chlorophyll when it is excited by light .

- The outcomes provide insights into the efficiency of photosynthesis under different conditions .

-

Ecology and Environmental Monitoring

- Chlorophyll sensors are used in ecological studies to monitor the health of plant communities and assess the impact of environmental changes .

- They provide insights into the photosynthetic activity of terrestrial and aquatic ecosystems .

- The method involves using sensors to measure the amount of chlorophyll in different ecosystems .

- The outcomes help in understanding the health of ecosystems and the impact of environmental changes .

-

Cancer Prevention

- Chlorophyll and its derivatives have demonstrated cancer-preventative effects in animals .

- It seems to be able to tightly bind to various carcinogenic compounds (e.g., polyaromatic hydrocarbons, heterocyclic amines, aflatoxin), potentially preventing their gastrointestinal absorption and interaction with body tissues .

- The method of application involves dietary intake of chlorophyll or its derivatives .

- The outcomes of these applications are potential cancer-preventative effects, although more research is needed to fully understand the extent of chlorophyll’s protective effects .

-

Sustainability and Food Production

- Many food by-products contain a high level of chlorophyll content .

- These by-products are discarded and considered environmental pollutants if not used as a source of bioactive compounds .

- The recovery of chlorophylls from food by-products is an interesting approach for increasing the sustainability of food production .

- The outcomes of these applications are beneficial for the environment and can provide health benefits to consumers .

-

Bioactive Compounds Recovery

- Many food by-products contain a high level of chlorophyll content .

- These by-products are discarded and considered environmental pollutants if not used as a source of bioactive compounds .

- The recovery of chlorophylls from food by-products is an interesting approach for increasing the sustainability of food production .

- The outcomes of these applications are beneficial for the environment and can provide health benefits to consumers .

-

Chemopreventive Agent

- Chlorophyll and its derivatives have shown potential benefits as a chemopreventive agent .

- It seems to be able to tightly bind to various carcinogenic compounds, potentially preventing their gastrointestinal absorption and interaction with body tissues .

- The method of application involves dietary intake of chlorophyll or its derivatives .

- The outcomes of these applications are potential cancer-preventative effects, although more research is needed to fully understand the extent of chlorophyll’s protective effects .

Safety And Hazards

Chlorophyll is generally considered to be safe and well-tolerated, although proper safety analyses have not been done . According to case reports, oral use has been associated with green-colored stool and increased skin sensitivity to sun exposure (photosensitivity), and topical use may cause dermatitis .

Direcciones Futuras

Propiedades

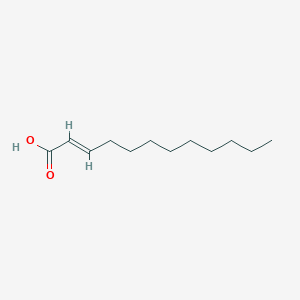

IUPAC Name |

magnesium;16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNHDLDRLWWWCB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H72MgN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

893.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deodophyll | |

CAS RN |

1406-65-1 | |

| Record name | Chlorophylls | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)